molecular formula C25H32ClNO5 B13732159 3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride CAS No. 37528-72-6

3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride

Cat. No.: B13732159
CAS No.: 37528-72-6
M. Wt: 462.0 g/mol
InChI Key: LNODWMPGDTYCQO-UHFFFAOYSA-N
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Description

3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound belongs to the isoquinolinone family, which is known for its diverse biological activities and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride typically involves multiple steps. One common method includes the Povarov cycloaddition reaction followed by N-furoylation processes. The starting materials often include p-toluidine, benzaldehyde, and trans-methyl-isoeugenol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of deep eutectic solvents and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert certain functional groups to their reduced forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline compounds .

Scientific Research Applications

3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator of specific pathways, leading to therapeutic effects. For example, it can inhibit NF-κB, a key regulator of inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride is unique due to its specific substitution pattern and the presence of multiple ethoxy groups. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

37528-72-6

Molecular Formula

C25H32ClNO5

Molecular Weight

462.0 g/mol

IUPAC Name

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-2-methyl-2H-isoquinolin-2-ium-3-one;chloride

InChI

InChI=1S/C25H31NO5.ClH/c1-6-28-21-11-10-17(13-22(21)29-7-2)12-20-19-16-24(31-9-4)23(30-8-3)14-18(19)15-25(27)26(20)5;/h10-11,13-16H,6-9,12H2,1-5H3;1H

InChI Key

LNODWMPGDTYCQO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=C3C=C(C(=CC3=CC(=O)[NH+]2C)OCC)OCC)OCC.[Cl-]

Origin of Product

United States

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